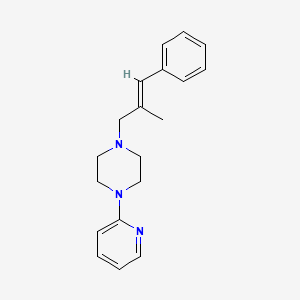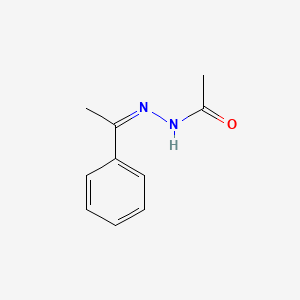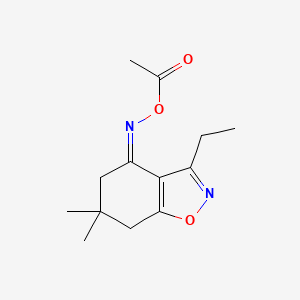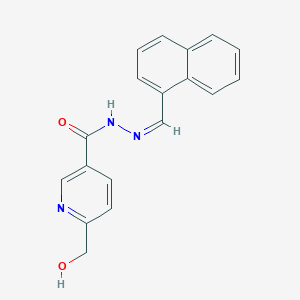![molecular formula C15H15ClN2O2S B5911376 2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)
2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, also known as CPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPTH is a small molecule inhibitor of histone acetyltransferase, which is involved in the regulation of gene expression.
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is a small molecule inhibitor of histone acetyltransferase, which is involved in the regulation of gene expression. Histone acetyltransferase adds acetyl groups to histone proteins, which results in the relaxation of chromatin structure and the activation of gene expression. This compound blocks the activity of histone acetyltransferase, which results in the inhibition of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces neuroinflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function by enhancing synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has several advantages for lab experiments. This compound is a small molecule inhibitor, which makes it easy to use in cell culture and animal models. This compound is also selective for histone acetyltransferase, which reduces the potential for off-target effects. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which makes it difficult to use in some experiments. In addition, this compound has moderate toxicity, which requires careful handling.
Orientations Futures
For the research on 2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide include exploring its potential applications in other diseases and developing more potent and selective inhibitors of histone acetyltransferase.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with 2-bromoethyl phenyl sulfide to obtain the final compound, this compound. The overall yield of the synthesis is around 40%.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in various research fields. One of the major areas of research is cancer therapy. This compound has been shown to inhibit the growth of cancer cells by blocking the activity of histone acetyltransferase, which is essential for the survival of cancer cells. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-8-12(5-6-13(10)16)20-9-15(19)18-17-11(2)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWPVPLJITYONP-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=C(C)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)

![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)


![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)

![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)

